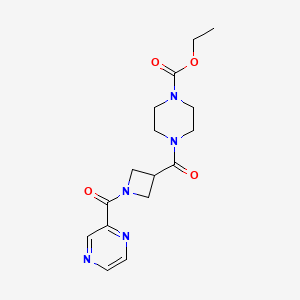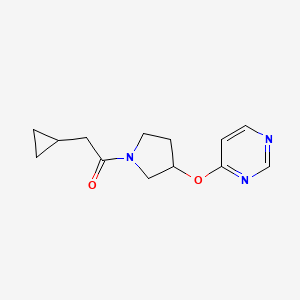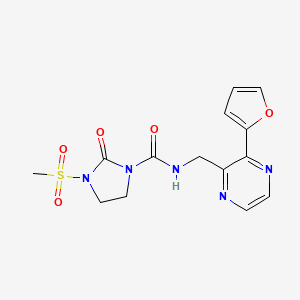
1-Benzyl-hexahydro-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-hexahydro-pyrimidine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves reactions with amidines . A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols proceeds via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a benzyl group attached .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can be used to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 108-110°C . It should be stored at 4°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies in Pyrimidine : Pyrimidine derivatives, including those related to 1-Benzyl-hexahydro-pyrimidine, have been studied for their two-photon fluorescence excitation properties. These studies have provided insights into their electronic absorption bands and potential applications in fluorescence-based techniques (Callis, Scott, & Albrecht, 1981).
Antiviral Activity : Research on pyrimidine nucleosides has shown significant potential in inhibiting hepatitis C virus replication, highlighting their application in antiviral therapy (Clark et al., 2005).
Synthesis and Anticancer Potentials : Pyrimidine derivatives have been extensively studied for their synthesis, anticancer, and antiviral potentials. These derivatives have shown promise against various human cancer cell lines and viruses like HIV and herpes simplex (Kumar, Deep, & Narasimhan, 2019).
Chemosensors and Cellular Imaging : Pyrimidine-based compounds have been used to develop chemosensors for detecting iron ions in aqueous solutions and for imaging in liver cell lines, demonstrating their utility in biological and chemical sensing applications (Nandre et al., 2014).
Bioactivities of Pyrimidine Derivatives : Studies have also explored the diverse bioactivities of pyrimidine derivatives, including their cytotoxic properties against various cell lines. This research is crucial for developing new drugs with pyrimidine as a core unit (Stolarczyk et al., 2021).
Antiviral Properties of Pyrimidine Derivatives : Another study has revealed that certain pyrimidine derivatives exhibit notable antiviral properties, particularly against measles virus, highlighting their importance in antiviral drug discovery (Munier-Lehmann et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-1,3-diazinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-13/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSJUMIQLLFOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)


![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)



![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)




